9-(4-tert-butylphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
The compound “9-(4-(tert-butyl)phenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the purine ring, phenyl rings, and carboxamide group would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and reagents present. The purine ring, phenyl rings, and carboxamide group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and overall charge would all play a role in determining its properties .Scientific Research Applications
Synthesis and Properties of Polyamides and Polyimides
Polyamides and polyimides derived from compounds with tert-butylphenyl or similar structural features have been synthesized and characterized for their properties. These materials are noted for their good solubility in organic solvents, high thermal stability, and potential application in advanced materials due to their unique structural and electronic properties.
Hsiao, S., Yang, Chin‐Ping, and Chen, Shin-Hung (2000) synthesized ortho-linked polyamides based on bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. These polyamides demonstrated noncrystallinity, excellent solubility in polar solvents, and high thermal stability, making them candidates for applications requiring durable and flexible materials Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol.
Kim, Hyungsun, Kim, Yun‐Hi, Ahn, Seung-Kuk, and Kwon, Soon-Ki (2003) developed highly soluble and oxygen-permeable new polyimides bearing a noncoplanar twisted biphenyl unit containing tert-butylphenyl or trimethylsilyl phenyl groups. These materials' high solubility and thermal stability indicate their potential for use in gas separation technologies and other advanced polymer applications Synthesis and Characterization of Highly Soluble and Oxygen Permeable New Polyimides Bearing a Noncoplanar Twisted Biphenyl Unit Containing tert-Butylphenyl or Trimethylsilyl Phenyl Groups.
Electrochromic and Luminescent Properties
Compounds containing tert-butylphenyl groups have been explored for their electrochromic and luminescent properties. These properties are of interest for applications in electronic displays, sensors, and optoelectronic devices.
- Hsiao, S., Wang, Hui-min, Lin, Jun-Wen, Guo, Wenjeng, Kung, Yu-Ruei, Leu, C., and Lee, Tzong-Ming (2013) investigated polyamides with pendent carbazole groups for their electrochromic properties. These materials exhibited significant changes in color upon electrochemical oxidation, indicating their potential for use in electrochromic devices Synthesis and electrochromic properties of polyamides having pendent carbazole groups.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitVEGFR-2 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis .
Mode of Action
It is known that similar compounds inhibit their targets by binding to the active site, preventing the target from performing its function .
Biochemical Pathways
Inhibition of vegfr-2 can affect theVEGF signaling pathway , which is involved in angiogenesis and vasculogenesis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its excretion .
Result of Action
Similar compounds have shown high selectivity against leukemia and prostate cancer .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other compounds, and specific conditions within the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-(4-tert-butylphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O5/c1-25(2,3)14-7-9-15(10-8-14)30-23-19(28-24(30)32)18(21(26)31)27-22(29-23)13-11-16(33-4)20(35-6)17(12-13)34-5/h7-12H,1-6H3,(H2,26,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZBJDGVWTYMIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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